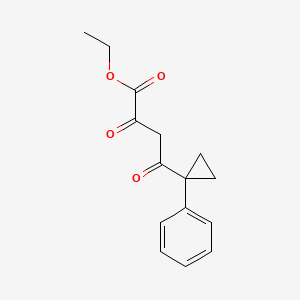

ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate

Description

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate is a specialized ester featuring a cyclopropane ring substituted with a phenyl group and two ketone (dioxo) functionalities. This structure confers unique steric and electronic properties, distinguishing it from simpler esters. The dioxo groups enhance polarity, influencing solubility and reactivity. Applications may span synthetic intermediates, pharmaceuticals, or materials science, leveraging its structural complexity.

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-19-14(18)12(16)10-13(17)15(8-9-15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSUQCYNVWYCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate typically involves the following steps:

Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as ethyl 2,4-dichloro-4-(1-phenylcyclopropyl)butanoate.

Cyclopropylation: The intermediate undergoes cyclopropylation to introduce the phenylcyclopropyl group.

Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction.

Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated compounds or substituted derivatives.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Research Findings and Gaps

- Key Data : The thienyl analog’s commercial availability () highlights its niche use, but the phenylcyclopropyl variant remains understudied.

- Comparative Insights: The persistence of ethyl hexanoate in washings () underscores the volatility differences imposed by dioxo groups. Ethyl 2,4-dioxovalerate’s low mp (16–18°C) suggests the target compound’s mp could rise with bulkier substituents, though empirical data is lacking.

- Future Directions : Studies on synthetic routes, stability under acidic/basic conditions, and biological activity are needed to fully contextualize this compound against its analogs.

Biological Activity

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes a cyclopropyl group attached to a phenyl ring. The synthesis typically involves:

- Formation of Intermediate : Starting with ethyl 2,4-dichloro-4-(1-phenylcyclopropyl)butanoate.

- Cyclopropylation : Introducing the phenylcyclopropyl group.

- Oxidation : Finalizing the compound through oxidation reactions .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly Src kinases, which play a crucial role in cancer cell signaling .

- Receptor Binding : It may interact with various cellular receptors, modulating physiological responses .

- Signal Transduction Modulation : The compound can affect intracellular signaling pathways, which are vital for cell growth and differentiation .

Case Studies and Evaluations

Several studies have evaluated the biological activity of this compound and its derivatives:

-

Src Kinase Inhibition : Research demonstrated that derivatives of ethyl 2,4-dioxo-4-arylbutanoates exhibited moderate inhibitory activity against Src kinases. For instance, compounds with specific substitutions showed varying IC50 values compared to staurosporine, a known reference drug .

Compound IC50 (µM) Substituents 3a 45.0 None 3b 30.5 2-Chloro 3c 58.4 2-Chloro 3d 90.3 4-Fluoro - Potential Therapeutic Applications : this compound has been explored for its potential as an anticancer agent due to its ability to inhibit tumor growth via Src kinase pathways .

- General Biological Activity : The compound belongs to the class of 1,3-diketones, which are known for various biological activities including antimicrobial and anti-inflammatory effects .

Comparison with Related Compounds

When compared to similar compounds like ethyl 2,4-dioxo-4-phenylbutanoate and ethyl 2,4-dioxo-4-(2-CF3-phenyl)butanoate, this compound exhibits distinct biological properties attributed to its unique cyclopropyl structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.